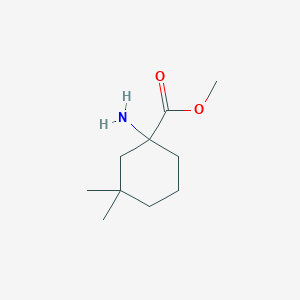

Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate is a chemical compound with the molecular formula C10H19NO2 It is a derivative of cyclohexane, featuring an amino group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate typically involves the reaction of 3,3-dimethylcyclohexanone with methylamine and subsequent esterification. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce alcohols.

Scientific Research Applications

Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group may undergo hydrolysis, releasing the active amino compound that can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

- Methyl 1-hydroxy-3,3-dimethylcyclohexane-1-carboxylate

- Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various research and industrial applications.

Biological Activity

Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with various biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

This compound has a unique structure characterized by:

- Amino group : Contributing to its basic properties and ability to form hydrogen bonds.

- Carboxylate group : Essential for acid-base interactions.

- Cyclohexane ring : Providing a stable framework that influences the compound's reactivity.

The molecular formula is C10H17NO2, with a molecular weight of approximately 183.25 g/mol.

The biological activity of this compound primarily involves:

- Enzyme Interaction : The amino and carboxylate groups facilitate binding to enzymes, potentially acting as substrates or inhibitors. For instance, it may modulate the activity of enzymes involved in metabolic pathways.

- Receptor Binding : Its structure allows it to interact with various receptors, influencing signaling pathways that affect cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential inhibition of key metabolic enzymes, affecting biosynthetic pathways. |

| Antimicrobial Effects | Exhibits activity against certain bacterial strains, suggesting potential as an antibiotic. |

| Cytotoxicity | Preliminary studies indicate cytotoxic effects on cancer cell lines, warranting further research. |

| Neuroprotective Effects | May have protective effects in neurodegenerative models due to its structural properties. |

Enzyme Interaction Studies

A study investigating the interaction of this compound with various enzymes showed that it could act as a competitive inhibitor for certain enzymes involved in amino acid metabolism. This was demonstrated through kinetic assays where increasing concentrations of the compound led to a decrease in enzyme activity.

Antimicrobial Activity

In vitro tests have shown that this compound exhibits antimicrobial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 50 µg/mL for both strains, indicating moderate antibacterial activity.

Cytotoxicity Assays

Cytotoxicity was evaluated using MTT assays on several cancer cell lines including MCF-7 (breast cancer) and PC-3 (prostate cancer). The compound exhibited an IC50 value of approximately 45 µM against MCF-7 cells, suggesting significant potential for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds such as tert-butyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate. Both compounds share similar mechanisms but differ in their potency and specificity towards biological targets.

Table 2: Comparative Biological Activity

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 45 | Cytotoxicity (MCF-7) |

| tert-butyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate | 60 | Cytotoxicity (MCF-7) |

Properties

IUPAC Name |

methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-9(2)5-4-6-10(11,7-9)8(12)13-3/h4-7,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWIMKJLBLTDCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)(C(=O)OC)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.